5-amino-1H-pyrazole-3-carboxamide
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Overview
Description
5-Amino-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring with an amino group at the 5-position and a carboxamide group at the 3-position
Mechanism of Action
Target of Action
The primary target of 5-amino-1H-pyrazole-3-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .
Mode of Action
This compound interacts with FGFRs by covalently binding to them . This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .
Biochemical Pathways
The compound affects the FGFR pathway, which plays a crucial role in cell proliferation, differentiation, and angiogenesis . By inhibiting FGFRs, the compound can suppress the proliferation of cancer cells .
Pharmacokinetics
The compound’s structure, which includes nitrogen-containing aromatic heterocycles, is a common motif in a wide range of synthesized drugs , suggesting potential for good bioavailability.
Result of Action
The representative compound of this compound derivatives demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It also strongly suppressed the proliferation of NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Biochemical Analysis
Biochemical Properties
5-amino-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes including cell growth, differentiation, and angiogenesis . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the biochemical pathways they regulate. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting FGFRs, leading to reduced cell growth and increased apoptosis . Moreover, this compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes such as FGFRs . This binding prevents the enzymes from interacting with their natural substrates, thereby blocking the downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes and cellular processes for extended periods, making it a reliable tool for biochemical research . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can exert their own biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cells, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine derivatives with 1,3-difunctional compoundsAnother approach involves the use of diazo compounds in 1,3-dipolar cycloaddition reactions with nitriles or enamines .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and one-pot synthesis strategies to enhance efficiency and yield. These methods may include the use of catalysts to facilitate the formation of the pyrazole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions include nitro-pyrazoles, amino-alcohols, and various substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: This compound features a cyclopropyl group instead of a carboxamide group, leading to different reactivity and applications.
5-Amino-1H-pyrazolo[4,3-b]pyridine: This derivative has a fused pyridine ring, which imparts unique chemical properties and biological activities.
Uniqueness: 5-Amino-1H-pyrazole-3-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
3-amino-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDSXQVNSXONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219743-26-6 |
Source
|
Record name | 5-amino-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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